



Spectroscopic Data Analysis of Dibritannilactone B: A Technical Guide

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Compound of Interest		
Compound Name:	Dibritannilactone B	
Cat. No.:	B15592887	Get Quote

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Abstract

Dibritannilactone B is a sesquiterpenoid lactone isolated from the plant Inula britannica.[1][2] As a member of a class of natural products known for a wide range of biological activities, it is of interest to the scientific community.[1][3] However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the availability of detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific compound. This guide provides a framework for the spectroscopic analysis of Dibritannilactone B, including template tables for data presentation, generalized experimental protocols, and a workflow for the structural elucidation of such natural products. It is important to note that inconsistencies have been reported in the data associated with its CAS number (1829580-18-8), necessitating careful verification of the compound's identity in any research endeavor.[1]

Introduction to Dibritannilactone B

Dibritannilactone B is a natural product identified from Inula britannica, a plant used in traditional medicine.[3][4] Sesquiterpene lactones, the class of compounds to which **Dibritannilactone B** belongs, are known for their diverse pharmacological effects, including anti-inflammatory and cytotoxic activities.[3][4][5] While the precise biological profile of **Dibritannilactone B** is not extensively documented in peer-reviewed publications, its structural class suggests potential therapeutic relevance.



Spectroscopic Data (Template)

The following tables are templates that outline the standard format for presenting NMR and HRMS data for a natural product like **Dibritannilactone B**.

¹H NMR Data

Table 1: Template for ¹H NMR Spectroscopic Data for **Dibritannilactone B**. This table would typically be populated with experimental data from a ¹H NMR spectrum, providing detailed information about the proton environments within the molecule.

Position	δΗ (ррт)	Multiplicity	J (Hz)	Assignment
e.g., H-1	e.g., 3.50	dd	10.5, 4.5	СН
e.g., H-2a	e.g., 1.80	m	CH ₂	
e.g., H-2b	e.g., 1.95	m	CH ₂	_
e.g., H-3	e.g., 4.10	t	8.0	СН
e.g., CH ₃ -14	e.g., 1.15	S	СН₃	
e.g., CH₃-15	e.g., 1.25	d	7.0	CH₃

 δH (ppm): Chemical shift in parts per million. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, etc. J (Hz): Coupling constant in Hertz. Assignment: The specific proton or proton group corresponding to the signal.

¹³C NMR Data

Table 2: Template for ¹³C NMR Spectroscopic Data for **Dibritannilactone B**. This table would contain the carbon chemical shifts and multiplicities, which are crucial for determining the carbon skeleton of the molecule.



Position	δC (ppm)	Туре
e.g., C-1	e.g., 75.0	СН
e.g., C-2	e.g., 35.5	CH ₂
e.g., C-3	e.g., 80.2	СН
e.g., C-4	e.g., 140.1	С
e.g., C-5	e.g., 125.8	СН
e.g., C-13	e.g., 170.5	C=O

 δC (ppm): Chemical shift in parts per million. Type: The type of carbon atom (C, CH, CH₂, CH₃), typically determined from DEPT or HSQC experiments.

High-Resolution Mass Spectrometry (HRMS) Data

Table 3: Template for HRMS Data for **Dibritannilactone B**. This table presents the results of high-resolution mass spectrometry, which provides the accurate mass of the molecule and its fragments, allowing for the determination of the elemental composition.

lon	Calculated Mass	Measured Mass	Difference (ppm)	Elemental Composition
[M+H] ⁺	e.g., 599.3215	e.g., 599.3218	e.g., 0.5	Сз4Н47О9
[M+Na]+	e.g., 621.3034	e.g., 621.3037	e.g., 0.5	Сз4Н46NаО9

Calculated Mass: The theoretical exact mass for the given elemental composition. Measured Mass: The experimentally determined exact mass. Difference (ppm): The difference between the calculated and measured mass in parts per million. Elemental Composition: The molecular formula of the detected ion.

Experimental Protocols (Generalized)

The following are generalized protocols for the acquisition of NMR and HRMS data for a natural product isolate like **Dibritannilactone B**.



NMR Spectroscopy

- Sample Preparation: Approximately 1-5 mg of the purified **Dibritannilactone B** sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSOd₆). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or similar instrument.
- ¹H NMR Acquisition: A standard pulse sequence would be used to acquire the ¹H NMR spectrum. Key parameters would include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired using a standard pulse program. A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts.
- 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments would be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified **Dibritannilactone B** would be prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: HRMS analysis would be performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Data Acquisition: The instrument would be operated in positive or negative ion mode to detect the protonated molecule [M+H]+, sodiated adduct [M+Na]+, or deprotonated molecule

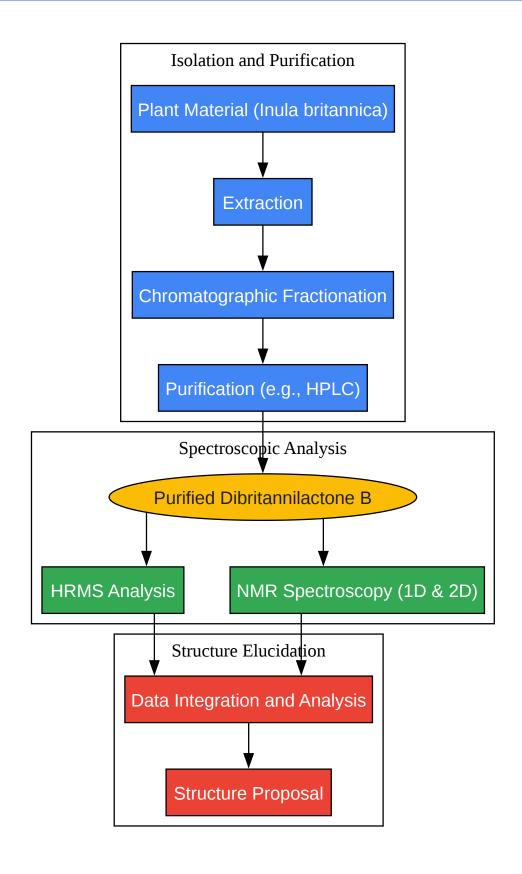


[M-H]⁻. The mass analyzer would be calibrated to ensure high mass accuracy, typically below 5 ppm.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like **Dibritannilactone B**.





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Caption: A generalized workflow for the isolation and structural elucidation of a natural product.



Conclusion

While specific, experimentally derived spectroscopic data for **Dibritannilactone B** are not readily available in the public domain, this guide provides a comprehensive framework for researchers. The template tables and generalized protocols herein offer a standard for the acquisition and presentation of NMR and HRMS data essential for the structural characterization of this and other novel natural products. Future research should focus on the full spectroscopic characterization of **Dibritannilactone B** to enable further investigation into its potential biological activities.

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